molecular formula C5H8O B3053107 (1R,2R)-2-Methylcyclopropane-1-carbaldehyde CAS No. 50991-21-4

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde

Cat. No.: B3053107
CAS No.: 50991-21-4
M. Wt: 84.12 g/mol
InChI Key: LUAHIAJUNPNXHL-UHNVWZDZSA-N
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Description

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde is a chiral cyclopropane derivative with a unique structural configuration. This compound is characterized by the presence of a cyclopropane ring substituted with a methyl group and an aldehyde functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring with high stereoselectivity. The aldehyde group can then be introduced through oxidation of the corresponding alcohol or by using a formylation reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound is crucial to ensure high enantiomeric purity, which is often achieved through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: (1R,2R)-2-Methylcyclopropane-1-carboxylic acid

    Reduction: (1R,2R)-2-Methylcyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electrophilic nature of the aldehyde group. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral cyclopropane derivative with different substituents.

    (1R,2R)-1,2-Diaminocyclohexane: A compound with a similar cyclopropane ring but different functional groups.

Uniqueness

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde is unique due to its specific (1R,2R) stereochemistry and the presence of both a methyl group and an aldehyde functional group. This combination of features makes it a valuable compound in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHIAJUNPNXHL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538795
Record name (1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50991-21-4
Record name (1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 2
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 3
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 4
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 5
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-Methylcyclopropane-1-carbaldehyde

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